The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is a complex organic molecule notable for its unique structural features, which include a benzodioxole moiety and a benzofuran ring. This compound is classified under organic compounds and is particularly relevant in the fields of medicinal chemistry and material science due to its potential biological activities and applications in drug development.
The synthesis of this compound typically involves multi-step organic reactions. The most common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable benzofuran derivative under basic conditions. This process can be optimized for yield and purity using various solvents and catalysts.
This compound belongs to the class of organic compounds known as esters, specifically a benzoate derivative, which indicates that it contains both aromatic and aliphatic features. Its structural complexity makes it a subject of interest for research in organic synthesis and pharmacology.
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate involves several key steps:
The reaction conditions are critical for optimizing yield and selectivity. Parameters such as temperature, reaction time, and concentration must be carefully controlled. For instance, higher temperatures may increase reaction rates but could also lead to unwanted side reactions.
The molecular formula for (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is with a molecular weight of approximately 400.4 g/mol. The structure features:
The compound's InChI Key is provided for chemical databases: InChI=1S/C24H16O6/c25-20(22)12-10-18(14-4-7-15(27)8-5-14)23(28)26/h4-12H,13H2,1H3/b20-12+
. This representation aids in identifying the compound in various chemical databases.
This compound can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
These reactions are often conducted under controlled conditions to ensure high yields and specific product formation.
The mechanism of action for (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate involves its interaction with biological targets such as enzymes or receptors. The structural features allow it to bind selectively to these targets, modulating their activity and leading to various biochemical effects.
The binding affinity and specificity depend on the spatial orientation of functional groups within the molecule. This interaction may trigger downstream signaling pathways relevant to therapeutic effects.
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
The compound has several potential applications:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.:
CAS No.: 33157-07-2